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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of tosyl-methamphetamine, an N-

protected derivative of methamphetamine. Due to its nature as a "masked" compound, tosyl-
methamphetamine is of significant interest to forensic chemists, toxicologists, and researchers

in the field of drug analysis and metabolism. This document details its chemical properties,

outlines plausible experimental protocols for its synthesis and analysis, and discusses its

pharmacological relevance as a prodrug to methamphetamine. All quantitative data is

presented in structured tables, and key processes are visualized using diagrams generated

with Graphviz (DOT language).

Introduction
Tosyl-methamphetamine, chemically known as N-(1-phenylpropan-2-yl)-N-methyl-4-

methylbenzenesulfonamide, is a derivative of methamphetamine where the secondary amine is

protected by a tosyl group. This modification renders the molecule less polar and alters its

chemical properties, making it undetectable by standard colorimetric tests for amphetamines. In

forensic contexts, tosyl-methamphetamine is considered a "masked" drug or a precursor, as

the tosyl group can be removed under certain conditions to yield the parent compound,

methamphetamine. As an analytical reference standard, pure tosyl-methamphetamine is

crucial for the development and validation of analytical methods aimed at detecting such

masked compounds in seized materials.
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Chemical and Physical Properties
The fundamental properties of tosyl-methamphetamine are summarized in the table below.

This information is essential for its proper handling, storage, and analysis.

Property Value Reference

IUPAC Name

N-(1-phenylpropan-2-yl)-N-

methyl-4-

methylbenzenesulfonamide

N/A

Synonyms
N-Tosyl-methamphetamine,

Tosyl-MA
N/A

CAS Number 74810-23-4 [1]

Molecular Formula C₁₇H₂₁NO₂S [1]

Molecular Weight 303.42 g/mol [1]

Appearance White to off-white solid Inferred

Purity (as reference standard) ≥98% [1]

Solubility

Soluble in organic solvents

such as methanol, ethanol,

acetonitrile, and

dichloromethane.

Inferred

Experimental Protocols
The following sections provide detailed, plausible methodologies for the synthesis and analysis

of tosyl-methamphetamine, based on general organic chemistry principles and information

gathered from related literature.

Synthesis of Tosyl-Methamphetamine
The synthesis of tosyl-methamphetamine is typically achieved through the tosylation of

methamphetamine, a reaction that falls under the category of nucleophilic substitution at a

sulfonyl group. A common method for this transformation is the Schotten-Baumann reaction.
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Reaction Scheme:

Methamphetamine + p-Toluenesulfonyl chloride → Tosyl-methamphetamine + HCl

Materials and Reagents:

Methamphetamine hydrochloride

p-Toluenesulfonyl chloride (TsCl)

Pyridine (or aqueous sodium hydroxide)

Dichloromethane (DCM)

Hydrochloric acid (HCl), 1M

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Hexane and Ethyl Acetate for chromatography

Procedure:

Freebasing of Methamphetamine: Dissolve methamphetamine hydrochloride in a minimal

amount of water. Add a 2M sodium hydroxide solution dropwise with stirring until the pH is

basic (pH > 12). The oily freebase of methamphetamine will separate. Extract the

methamphetamine freebase into dichloromethane (3 x 20 mL). Dry the combined organic

layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to

obtain the oily freebase.

Tosylation Reaction: Dissolve the methamphetamine freebase (1.0 eq) in dichloromethane

(10 mL) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in

an ice bath. Add pyridine (1.5 eq) to the solution, followed by the portion-wise addition of p-

toluenesulfonyl chloride (1.2 eq).
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Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to

room temperature. Monitor the progress of the reaction by Thin Layer Chromatography

(TLC) using a hexane:ethyl acetate (e.g., 7:3) solvent system. The disappearance of the

methamphetamine spot and the appearance of a new, less polar spot indicates the formation

of the product.

Work-up: Once the reaction is complete, dilute the mixture with dichloromethane (20 mL).

Wash the organic layer sequentially with 1M HCl (2 x 15 mL) to remove excess pyridine,

followed by saturated sodium bicarbonate solution (2 x 15 mL) to neutralize any remaining

acid, and finally with brine (15 mL).

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure to yield the crude product. Purify the crude tosyl-
methamphetamine by flash column chromatography on silica gel, eluting with a gradient of

hexane and ethyl acetate.

Characterization: Combine the fractions containing the pure product and remove the solvent

under reduced pressure to obtain tosyl-methamphetamine as a solid. Confirm the identity

and purity of the product using analytical techniques such as NMR and GC-MS.
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Analytical Methodologies
Accurate identification and quantification of tosyl-methamphetamine require sophisticated

analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear

Magnetic Resonance (NMR) spectroscopy are the primary methods for its characterization.

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile

compounds.

Instrumentation and Parameters:

Parameter Value

Gas Chromatograph Agilent 7890B GC System or equivalent

Mass Spectrometer Agilent 5977A MSD or equivalent

Column
HP-5MS (30 m x 0.25 mm, 0.25 µm film

thickness) or equivalent

Carrier Gas Helium, constant flow rate of 1.0 mL/min

Inlet Temperature 250 °C

Injection Volume 1 µL (splitless mode)

Oven Temperature Program
Initial temperature 100 °C, hold for 2 min, ramp

at 15 °C/min to 300 °C, hold for 5 min

MS Source Temperature 230 °C

MS Quadrupole Temperature 150 °C

Ionization Mode Electron Ionization (EI) at 70 eV

Scan Range 40-500 m/z

Solvent Delay 3 min

Expected Fragmentation Pattern:
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The mass spectrum of tosyl-methamphetamine is expected to show a molecular ion peak

(M⁺) at m/z 303. Key fragment ions would likely include:

m/z 155: [CH₃C₆H₄SO₂]⁺ (tosyl group)

m/z 91: [C₇H₇]⁺ (tropylium ion from the tosyl group)

m/z 148: [M - CH₃C₆H₄SO₂]⁺ (loss of the tosyl group)

Other fragments resulting from the cleavage of the methamphetamine backbone.

NMR spectroscopy provides detailed information about the molecular structure of tosyl-
methamphetamine.

Instrumentation and Parameters:

Parameter Value

Spectrometer Bruker Avance 400 MHz or equivalent

Solvent Chloroform-d (CDCl₃) or DMSO-d₆

Internal Standard Tetramethylsilane (TMS) at 0.00 ppm

¹H NMR Parameters

   Pulse Program zg30

   Number of Scans 16

   Relaxation Delay 1.0 s

¹³C NMR Parameters

   Pulse Program zgpg30 (proton decoupled)

   Number of Scans 1024

   Relaxation Delay 2.0 s

Expected Chemical Shifts (¹H NMR in CDCl₃):
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.7 d 2H

Aromatic protons

ortho to the sulfonyl

group

~7.3 d 2H

Aromatic protons

meta to the sulfonyl

group

~7.2-7.4 m 5H

Phenyl protons of the

methamphetamine

moiety

~4.0-4.2 m 1H Methine proton (CH)

~2.8-3.0 m 2H
Methylene protons

(CH₂)

~2.7 s 3H
N-methyl protons (N-

CH₃)

~2.4 s 3H
Methyl protons of the

tosyl group

~1.1 d 3H

Methyl protons of the

methamphetamine

side chain

Expected Chemical Shifts (¹³C NMR in CDCl₃):
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Chemical Shift (ppm) Assignment

~143 Aromatic C-SO₂

~137 Aromatic C-CH₃ (tosyl)

~130 Aromatic CH (meta to SO₂)

~128-129 Phenyl carbons

~127 Aromatic CH (ortho to SO₂)

~55-60 Methine carbon (CH)

~40-45 Methylene carbon (CH₂)

~30-35 N-methyl carbon (N-CH₃)

~21 Methyl carbon of the tosyl group

~15-20
Methyl carbon of the methamphetamine side

chain

Pharmacological Significance and Mechanism of
Action
Tosyl-methamphetamine itself is not expected to have significant pharmacological activity at

the primary targets of methamphetamine. The bulky and electron-withdrawing tosyl group

sterically and electronically hinders the interaction of the nitrogen atom with monoamine

transporters. Therefore, tosyl-methamphetamine is considered a prodrug of

methamphetamine. In vivo, it is plausible that the tosyl group can be cleaved through metabolic

processes, releasing the active parent drug, methamphetamine.

The primary mechanism of action of methamphetamine involves its interaction with the

dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2) in

dopaminergic neurons.[2][3]

Dopamine Transporter (DAT): Methamphetamine is a substrate for DAT and is transported

into the presynaptic neuron.[4][5] Once inside, it disrupts the normal function of DAT, causing
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it to reverse its direction of transport and release dopamine from the cytoplasm into the

synaptic cleft.[6]

Vesicular Monoamine Transporter 2 (VMAT2): Methamphetamine also interacts with VMAT2

on synaptic vesicles, leading to the release of stored dopamine from the vesicles into the

cytoplasm.[2][7] This increases the cytoplasmic concentration of dopamine, making more

available for reverse transport by DAT.

The net effect is a significant and sustained increase in the extracellular concentration of

dopamine, leading to the characteristic stimulant effects of the drug.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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